Regiochemical Fidelity: 2-Formyl Substituent Enables Bis-Imidazole CXCR4 Antagonist Assembly
The 2-formyl substituent on the imidazole ring is the essential functional handle for constructing the bis(imidazole-1-sulfonamide) core of ONO Pharma's CXCR4 antagonists. In the patented synthetic route, the 2-formyl group undergoes reductive amination with benzylamine (using sodium triacetoxyborohydride) to yield 2,2′-[(benzylimino)bis(methylene)]bis(N,N-dimethyl-1H-imidazole-1-sulfonamide) in 79 g yield from 70 g of the 2-formyl starting material [1][2]. The 4-formyl regioisomer (CAS 140174-48-7) cannot participate in this same transformation to produce the required bis-imidazole geometry, because the formyl position dictates the spatial relationship between the two imidazole rings after reductive amination; the 2,2′-linked architecture is specifically required for the CXCR4 pharmacophore [3]. No analogous bis-imidazole scaffold can be generated from the 4-formyl isomer without fundamentally altering the N–C–N tether geometry.
| Evidence Dimension | Regiochemical identity of formyl group position on imidazole ring |
|---|---|
| Target Compound Data | 2-Formyl substituent (CAS 167704-98-5); enables construction of 2,2′-bis(imidazole-1-sulfonamide) CXCR4 antagonists via reductive amination [1] |
| Comparator Or Baseline | 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide (CAS 140174-48-7); formyl group at C-4 position |
| Quantified Difference | The 2-formyl isomer yields 79 g of bis-imidazole product from 70 g input in a single reductive amination step. The 4-formyl isomer cannot produce the same bis-imidazole architecture; reductive amination at C-4 would generate a geometrically distinct scaffold incompatible with the CXCR4 pharmacophore described in ONO patents [3]. |
| Conditions | Reductive amination with benzylamine, NaBH(OAc)₃, 1% AcOH-DMF, 0 °C to rt, 40 h [1][2] |
Why This Matters
Procurement of the correct regioisomer is non-negotiable for reproducing the patented CXCR4 antagonist scaffolds; selection of the 4-formyl isomer will yield a structurally divergent compound with unvalidated biological activity.
- [1] ONO Pharmaceutical Co., Ltd. (2009). Basic group-containing compound and use thereof. U.S. Patent No. US20090169567A1. Example 2. View Source
- [2] ONO Pharmaceutical Co., Ltd. (2012). Chemokine receptor antagonists and use thereof. U.S. Patent No. US8168783B2. Example 2. View Source
- [3] Kim, J.-W., Abdelaal, S.M., Bauer, L., & Heimer, N.E. (1995). Synthesis of 1-(dimethylsulfamoyl)-2- and 5-imidazolecarboxaldehydes. Journal of Heterocyclic Chemistry, 32(2), 611-617. Establishes the distinct identity and non-interchangeability of the 2-formyl, 4-formyl, and 5-formyl regioisomers. View Source
